molecular formula C22H46O12 B1679187 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol CAS No. 6809-70-7

3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol

Cat. No. B1679187
CAS RN: 6809-70-7
M. Wt: 502.6 g/mol
InChI Key: PSVXZQVXSXSQRO-UHFFFAOYSA-N
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Description

“3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol”, also known as PEG12, is a polyethylene glycol chain consisting of 12 ethylene glycol subunits and two terminal hydroxyl groups . The hydroxyl groups can participate in reactions to further derivatize the compound .

Physical and Chemical Properties

The molecular formula of this compound is C22H46O12 . It has a molecular weight of 502.6 g/mol . The compound is a liquid or low-melting solid .

Scientific Research Applications

Synthesis and Material Properties

  • Polyethylene-like Polyurethanes : Long-chain aliphatic α,ω-diols, including compounds similar to decaoxadotriacontane-1,32-diol, have been utilized in the synthesis of polyethylene-like polyurethanes. These compounds exhibit solid-solid phase transitions and can be reacted with aliphatic α,ω-diisocyanates to produce linear, aliphatic polyurethanes with properties akin to polyethylene (R. L. Mckiernan, S. Gido, J. Penelle, 2002).

Stereochemistry in Biochemical Compounds

  • Archaebacterial Membrane Substances : The stereostructure of archaebacterial C40 diol, which is structurally related to decaoxadotriacontane-1,32-diol, has been established through synthesis. This structure is key to understanding the composition of archaebacterial membrane substances (C. Heathcock, B. L. Finkelstein, T. Aoki, C. Poulter, 1985).

Microbial Production and Biochemical Applications

  • Diols as Platform Chemicals : Diols, including variants like decaoxadotriacontane-1,32-diol, are significant in microbial production processes. They are considered platform green chemicals, with potential applications in chemicals and fuels production through biotechnological conversion of renewable materials (A. Zeng, W. Sabra, 2011).

Chemical Synthesis and Characterization

  • Total Synthesis of Archaebacterial C40-diol : The synthetic approach for archaebacterial C40-diol, which shares structural similarities with decaoxadotriacontane-1,32-diol, demonstrates the chemical synthesis possibilities for complex diols. These methods can be applied for similar long-chain diols (B. Czeskis, I. G. Alexeev, A. Moiseenkov, 1993).

Molecular Recognition and Interaction Studies

  • Hydrate Cluster Formation in Aqueous Solution : Studies on the hydrate cluster formation of various diols, including compounds structurally related to decaoxadotriacontane-1,32-diol, provide insights into their behavior in aqueous solutions. This is crucial for understanding their interactions at the molecular level (Satoru Takahashi, N. Nishi, 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O12/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h23-24H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVXZQVXSXSQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218291
Record name Undecaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol

CAS RN

6809-70-7
Record name Undecaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6809-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontane-1,32-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zhang, Z Liu, L Hui, H Wang - BioResources, 2018 - jtatm.textiles.ncsu.edu
The proper selection of solvents is important during liquefaction of biomass process to produce fuel additives and valuable chemicals. In this study, novel low-cost liquefying agents …
Number of citations: 9 jtatm.textiles.ncsu.edu
B Andreasen, B van Bavel, S Fischer, P Haglund… - 2021 - books.google.com
Available online: https://pub. norden. org/temanord2021-526/The purpose of this project is to dig deeper into the data material already generated in the Suspect screening in Nordic …
Number of citations: 2 books.google.com
K Oudjedi, S Manso, C Nerin, N Hassissen, F Zaidi - Food Control, 2019 - Elsevier
The antioxidant activity of Sage leaf (SL) and Bay leaf (BL) extracts was studied. Both plants were extracted using water and ethanol at different concentration, and the antioxidant …
Number of citations: 40 www.sciencedirect.com
I Ferrer, DL Sweeney, EM Thurman… - Journal of the …, 2020 - ACS Publications
A rapid screening method for the detection of nontargeted compounds in surface water samples was developed using MS–MS high-resolution mass spectrometry and data-dependent …
Number of citations: 8 pubs.acs.org

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